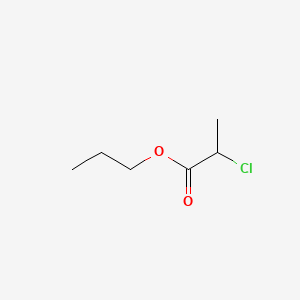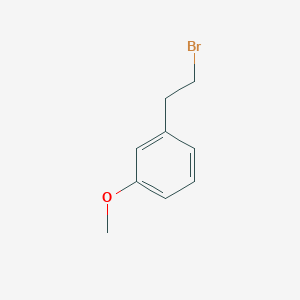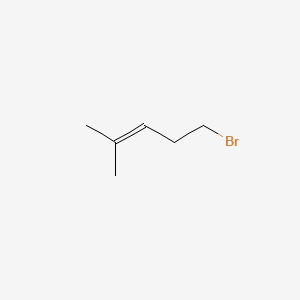
2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol
説明
The study and synthesis of complex chemical compounds, such as "2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol," play a crucial role in the development of new materials with specific physical and chemical properties. These compounds are of interest in various fields, including materials science and organic chemistry, due to their unique structures and potential applications.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler organic or inorganic precursors. For example, the oxidative polymerization process can be used to create high molecular weight polymers from simpler disulfide compounds, as demonstrated in the synthesis of soluble poly(thio-2,6-dimethyl-1,4-phenylene) (Jikei et al., 1992)(Jikei et al., 1992). This method could potentially be adapted for the synthesis of compounds with specific sulphonyl and bromo substitutions.
科学的研究の応用
Metal-Organic System Construction
One application of similar compounds involves constructing metal-organic systems. For example, Dai et al. (2009) utilized flexible dicarboxylate ligands related to the compound for assembling metal-organic complexes with copper ions, resulting in structures like discrete molecular chairs and two-dimensional layer structures (Dai et al., 2009).
Sulphonated Polyether Preparation
Bailly et al. (1987) discussed the preparation of sulphonated poly(oxy-1,4-phenylene-oxy-1,4-phenylene-carbonyl-1,4-phenylene) (SPEEK) with varying sulphonate group compositions, exhibiting excellent thermal stability and indicating potential applications in high-performance materials (Bailly et al., 1987).
Ultrafiltration Membranes
Schauer et al. (1986) explored using sulfonated polymers, akin to the discussed compound, for creating ultrafiltration membranes. These membranes showed increased water flow rates with higher polymer hydrophilicity, indicating potential use in filtration technologies (Schauer et al., 1986).
Polymer Synthesis and Properties
Bai et al. (2020) synthesized a phthalonitrile oligomer containing thioether bonds, similar to the compound , and investigated its thermomechanical properties and thermal stability, suggesting applications in advanced material sciences (Bai et al., 2020).
Anticorrosive Properties in Epoxy Resins
Dagdag et al. (2019) studied epoxy resins similar to the compound, revealing their potential as anticorrosive agents for carbon steel in acidic mediums. This suggests applications in protective coatings and materials engineering (Dagdag et al., 2019).
Proton-Conducting Polymers
Kobayashi et al. (1998) demonstrated the conversion of polymers like PEEK into proton-conducting polymers through sulfonation, suggesting potential applications in fuel cell technology (Kobayashi et al., 1998).
Crystal Packing and Reactivity in Polymerization
Zakharina et al. (2010) examined compounds like 2,2'-(1,2-phenylene-bis(oxy)diethanol for their crystal packing and reactivity in polymerization processes, indicating potential applications in creating specific polymer structures (Zakharina et al., 2010).
Photoluminescent Polymer Synthesis
Kim et al. (2002) synthesized poly(p-divinylene phenylene) derivatives bearing units similar to the compound , demonstrating their potential as materials for light-emitting devices due to their photoluminescent properties (Kim et al., 2002).
Thermal Polymerization for Poly(arylene sulfides)
Tsuchida et al. (1993) explored the thermal polymerization of diaryl disulfides, leading to the formation of high molecular weight poly(arylene sulfides), suggesting applications in creating high-performance polymers with specific structural properties (Tsuchida et al., 1993).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-[2,6-dibromo-4-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br4O6S/c17-11-5-9(6-12(18)15(11)25-3-1-21)27(23,24)10-7-13(19)16(14(20)8-10)26-4-2-22/h5-8,21-22H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBQIWFJRDGFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCO)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201970 | |
| Record name | 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol | |
CAS RN |
53714-39-9 | |
| Record name | 2,2′-[Sulfonylbis[(2,6-dibromo-4,1-phenylene)oxy]]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53714-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053714399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[sulphonylbis[(2,6-dibromo-4,1-phenylene)oxy]]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![Bicyclo[2.2.2]octan-2-one](/img/structure/B1266623.png)